
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid
Overview
Description
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom attached to a nicotinic acid core. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems enable the efficient and scalable synthesis of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid by optimizing reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are frequently used to remove the Boc group
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinic acid derivatives.
Deprotection Reactions: The primary product is 6-chloronicotinic acid, with the Boc group removed
Scientific Research Applications
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-6-chloronicotinic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the amine group is liberated, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
Boronic esters: Used as protective groups in carbohydrate chemistry, offering similar protection strategies.
Uniqueness
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid is unique due to its combination of a Boc protecting group and a chloronicotinic acid core, making it particularly useful in the synthesis of complex organic molecules where selective protection and deprotection are required .
Biological Activity
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid (Boc-6-Cl-Nic) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.
- Chemical Formula : C_12H_14ClN_1O_3
- Molecular Weight : 257.7 g/mol
- CAS Number : 2197685-82-6
Boc-6-Cl-Nic features a chlorinated pyridine ring, which is known for its reactivity and ability to interact with various biological targets, making it a valuable scaffold in drug design.
Boc-6-Cl-Nic is primarily studied for its interactions with nicotinic acetylcholine receptors (nAChRs) and other molecular targets. The presence of the chloro substituent enhances its binding affinity and selectivity towards these receptors, which are implicated in numerous physiological processes including neurotransmission and muscle contraction.
Inhibition Studies
- Inhibition of Enzymes : Research indicates that Boc-6-Cl-Nic exhibits inhibitory effects on certain enzymes related to metabolic pathways. For example, studies have shown that it can act as an inhibitor for the enzyme BioA involved in biotin biosynthesis in Mycobacterium tuberculosis, with an IC50 value of approximately 155 nM .
- Binding Affinity : Interaction studies have revealed that Boc-6-Cl-Nic binds effectively to nAChRs, potentially modulating their activity. This is significant for developing therapeutic agents targeting neurological disorders .
Case Studies
- Antimicrobial Activity : A study isolated a bacterium capable of mineralizing 6-chloronicotinic acid, demonstrating the compound's potential role in bioremediation processes . The research highlighted the metabolic pathways involved in degrading chlorinated compounds, showcasing how Boc-6-Cl-Nic can be utilized in environmental applications.
- Therapeutic Applications : In medicinal chemistry, Boc-6-Cl-Nic has been explored as a scaffold for synthesizing novel drugs with anticancer properties. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing side effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
6-Chloronicotinic Acid | Contains a chlorine atom on the pyridine ring | Metabolized by bacteria; potential environmental use |
N-(pyridin-2-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | Features thiophene instead of chlorinated pyridine | Enzyme inhibition; potential therapeutic applications |
2-(tert-butoxycarbonyl)-nicotinic acid | Lacks chlorine; primarily used for nicotine receptor studies | Less potent than Boc-6-Cl-Nic in receptor binding |
Boc-6-Cl-Nic stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.
Drug Development
The compound's ability to inhibit specific enzymes and bind to nAChRs positions it as a candidate for drug development targeting neurological diseases and cancers. Ongoing research aims to optimize its pharmacological properties through structural modifications.
Environmental Impact
Studies suggest that Boc-6-Cl-Nic and its derivatives could be utilized in bioremediation efforts due to their degradability by certain microbial strains . This aspect opens avenues for environmentally friendly applications in treating contaminated sites.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with Boc-6-Cl-Nic. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial in assessing its viability as a therapeutic agent.
Properties
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(16)8-6(9(14)15)4-5-7(12)13-8/h4-5H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZSZLGCUSJQEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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